molecular formula C6H10N2O B1590700 (1,5-Dimethyl-1H-imidazol-4-yl)methanol CAS No. 64689-22-1

(1,5-Dimethyl-1H-imidazol-4-yl)methanol

Cat. No. B1590700
CAS RN: 64689-22-1
M. Wt: 126.16 g/mol
InChI Key: RJHNAUYZKXBDCF-UHFFFAOYSA-N
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Description

“(1,5-Dimethyl-1H-imidazol-4-yl)methanol” is an organic intermediate . It has the empirical formula C5H8N2O and a molecular weight of 112.13 .


Synthesis Analysis

This compound can be synthesized from 1-methyl-imidazole-4-carboxylic acid through reduction . The reaction involves the use of potassium hydroxide and formaldehyde, and the mixture is heated at 80-90°C for 3 hours .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Physical And Chemical Properties Analysis

“(1,5-Dimethyl-1H-imidazol-4-yl)methanol” is a solid that is soluble in water .

Scientific Research Applications

  • Pharmaceuticals

    • Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
    • The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contain an imidazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Chemical Synthesis

    • Imidazole has become an important synthon in the development of new drugs .
    • The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles .
    • These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
  • Antimicrobial Activity

    • Shobhashana et al. synthesized 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline and evaluated for antimicrobial activity against Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .
  • Treatment of Infections

    • The most clinically used drug-compounds for the treatment of both infections caused by protozoa such as Trichomonas vaginalis, Entamœba histolytica, Giardia intestinalis and infections induced by anaerobic bacteria is metronidazole .
  • Anti-HIV Activities

    • Some imidazole derivatives have shown potential as anti-HIV agents .
  • Antitubercular Activities

    • Certain imidazole derivatives have been found to have antitubercular properties .
  • Analgesic Properties

    • Imidazole derivatives can also act as analgesics .
  • Anti-Inflammatory Properties

    • Some imidazole derivatives have anti-inflammatory properties .
  • Antioxidant Properties

    • Imidazole derivatives can act as antioxidants .
  • Anti-Allergic Properties

    • Some imidazole derivatives have anti-allergic properties .

Safety And Hazards

The safety information for this compound indicates a warning signal. The precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362. The hazard statements are H315-H319 .

Future Directions

Imidazole compounds, including “(1,5-Dimethyl-1H-imidazol-4-yl)methanol”, are key components to functional molecules that are used in a variety of everyday applications . They have become an important synthon in the development of new drugs , indicating a promising future direction for this field.

properties

IUPAC Name

(1,5-dimethylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-6(3-9)7-4-8(5)2/h4,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHNAUYZKXBDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494935
Record name (1,5-Dimethyl-1H-imidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,5-Dimethyl-1H-imidazol-4-yl)methanol

CAS RN

64689-22-1
Record name (1,5-Dimethyl-1H-imidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,5-dimethylimidazole-4-carboxylic acid (1.4 g, 0.01 mol), potassium hydroxide (1.12 g, 0.02 mol) and ~37% aqueous formaldehyde solution (3 ml) was heated at 80°-90° C. for 3 hours. After completion of the reaction, the solvent was stripped off in vacuo, and the residue was extracted with isopropanol (40 ml). The isopropanol extract was concentrated to give a crude product. The crude solid was recrystallized from acetone and filtered to afford 0.88 g of 1,5-dimethyl-4-hydroxymethylimidazole as a white crystal, m.p. 161°-163° C. Yield 70%.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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